molecular formula C10H10BrFO3 B15317531 Methyl 3-(3-bromo-5-fluorophenyl)-2-hydroxypropanoate

Methyl 3-(3-bromo-5-fluorophenyl)-2-hydroxypropanoate

Cat. No.: B15317531
M. Wt: 277.09 g/mol
InChI Key: BQBJOARBVLZUIA-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromo-5-fluorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It features a bromine and fluorine-substituted phenyl ring attached to a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-bromo-5-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3-bromo-5-fluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized conditions for large-scale synthesis. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-bromo-5-fluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Nucleophiles such as sodium azide (NaN3) in DMF (dimethylformamide) at elevated temperatures.

Major Products Formed

    Oxidation: Methyl 3-(3-bromo-5-fluorophenyl)-2-oxopropanoate.

    Reduction: Methyl 3-(3-bromo-5-fluorophenyl)-2-hydroxypropanol.

    Substitution: Methyl 3-(3-azido-5-fluorophenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(3-bromo-5-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3-bromo-5-fluorophenyl)-2-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-bromo-5-chlorophenyl)-2-hydroxypropanoate
  • Methyl 3-(3-bromo-5-methylphenyl)-2-hydroxypropanoate
  • Methyl 3-(3-bromo-5-nitrophenyl)-2-hydroxypropanoate

Uniqueness

Methyl 3-(3-bromo-5-fluorophenyl)-2-hydroxypropanoate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H10BrFO3

Molecular Weight

277.09 g/mol

IUPAC Name

methyl 3-(3-bromo-5-fluorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H10BrFO3/c1-15-10(14)9(13)4-6-2-7(11)5-8(12)3-6/h2-3,5,9,13H,4H2,1H3

InChI Key

BQBJOARBVLZUIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=CC(=C1)Br)F)O

Origin of Product

United States

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